molecular formula C13H19B B3192123 4-Hexylbenzyl bromide CAS No. 60982-72-1

4-Hexylbenzyl bromide

Cat. No.: B3192123
CAS No.: 60982-72-1
M. Wt: 255.19 g/mol
InChI Key: DMLFJPOPJBZODW-UHFFFAOYSA-N
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Description

4-Hexylbenzyl bromide is an organic compound with the molecular formula C13H19Br. It consists of a benzene ring substituted with a bromomethyl group and a hexyl chain. This compound is a member of the benzylic bromides, which are known for their reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylbenzyl bromide can be synthesized through the bromination of 4-hexylbenzyl alcohol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. Another common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions using NBS or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps like distillation and recrystallization to purify the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylbenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    NBS in CCl4: Used for bromination reactions.

    KMnO4 in acidic conditions: Used for oxidation to benzoic acids.

    Sodium hydroxide (NaOH): Used for nucleophilic substitution reactions.

Major Products:

    Benzylic Alcohols: Formed through nucleophilic substitution with hydroxide.

    Benzoic Acids: Formed through oxidation reactions.

Scientific Research Applications

4-Hexylbenzyl bromide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-hexylbenzyl bromide primarily involves its reactivity at the benzylic position. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by attaching the benzyl group to various substrates, thereby altering their chemical properties and biological activities .

Comparison with Similar Compounds

Uniqueness: 4-Hexylbenzyl bromide is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other benzylic bromides may not be as effective.

Properties

IUPAC Name

1-(bromomethyl)-4-hexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLFJPOPJBZODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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